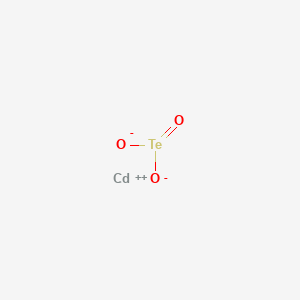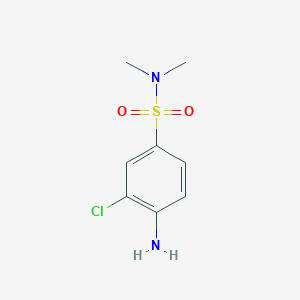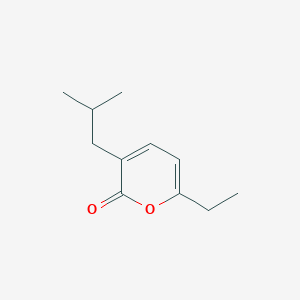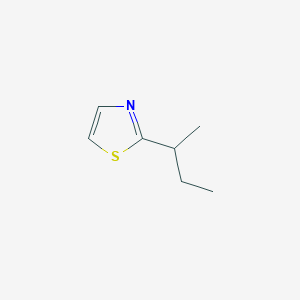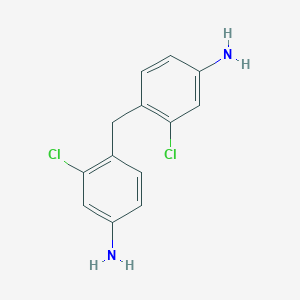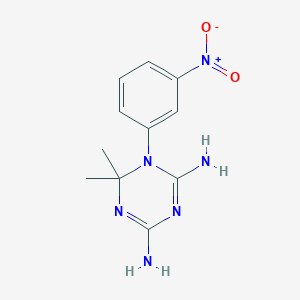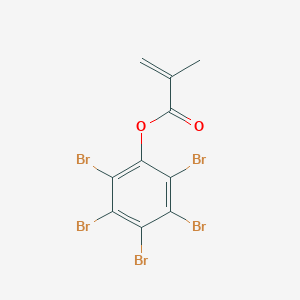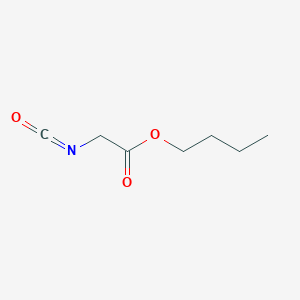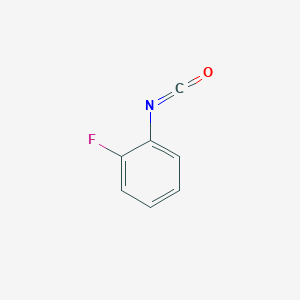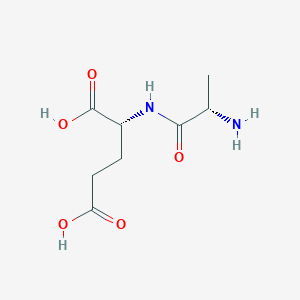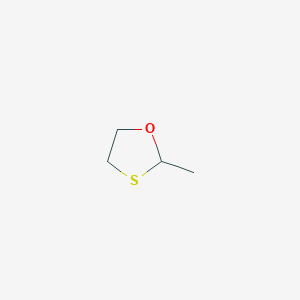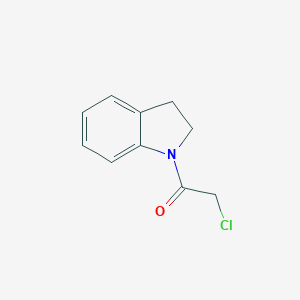
2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone
Übersicht
Beschreibung
The compound "2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone" is a chlorinated ethanone with an indole moiety. Indoles are heterocyclic compounds that are structurally related to the amino acid tryptophan and are significant in pharmaceutical chemistry due to their presence in many natural products and drugs. The chloroethanone part of the molecule suggests potential reactivity due to the presence of a good leaving group (chlorine) and a carbonyl functional group.
Synthesis Analysis
The synthesis of related indole-containing compounds has been reported in various studies. For instance, indoles have been added to 3-formylchromones to yield (chromon-3-yl)bis(indol-3-yl)methanes under solvent-free conditions . Another study describes the synthesis of a compound with a dichloroacetate and imidazolidinyl moiety, although not directly related to the target compound, it shows the versatility of chlorinated ethanones in synthesis . Additionally, a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one via nucleophilic substitution of a related 2-chloroethanone has been optimized, indicating the potential for similar strategies in synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the structure of a novel dichloroethanone derivative was confirmed by NMR, MS, FTIR, and X-ray crystallography . Similarly, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined by XRD and supported by DFT computations . These studies suggest that similar analytical techniques could be employed to elucidate the structure of "2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone".
Chemical Reactions Analysis
The reactivity of indole-containing compounds can be quite diverse. For instance, (chromon-3-yl)bis(indol-3-yl)methanes react with guanidine carbonate and hydrazine hydrate to form pyrimidines and pyrazoles . Indol-2-yl ethanones have been used as IDO inhibitors, indicating that the indole moiety can participate in biological interactions . The presence of a chloroethanone group in the target compound suggests that it could undergo nucleophilic substitution reactions, similar to the synthesis of triazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated ethanones and indole derivatives can be inferred from related compounds. For example, the crystal structure of a chlorinated ethanone derivative revealed intramolecular hydrogen bonding and π-π stacking interactions . Theoretical studies, including DFT computations, have been used to predict the properties of such molecules . These techniques could be applied to predict the properties of "2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone", such as its reactivity, stability, and potential intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Antimicrobial and Antifungal Applications : 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone has been utilized in the synthesis of novel 1H-indole derivatives with significant antimicrobial and antifungal activities. These compounds have been tested against pathogens like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, showing notable efficacy (Letters in Applied NanoBioScience, 2020).
Synthesis of Novel Derivatives
- Development of Anti-inflammatory Agents : This compound has been used in the preparation of various derivatives aimed at anti-inflammatory applications. The process involved condensation reactions with other compounds, leading to derivatives tested for anti-inflammatory activity on Wistar albino rats (Current drug discovery technologies, 2022).
- Receptor Antagonist Synthesis : It played a role in the synthesis of mixed D(2)/D(4) receptor antagonists, with the development of potent compounds through systematic structure-activity relation studies (Bioorganic & medicinal chemistry letters, 2002).
Novel Synthetic Approaches and Applications
- Enantioselective Synthesis : The compound was used in the biotransformation for the highly enantioselective synthesis of a chiral intermediate of Miconazole, a significant advance in drug synthesis (Catalysts, 2019).
- Analgesic and Anti-inflammatory Properties : Synthesis of novel 1-(1H-indol-1-yl)ethanone compounds from this compound led to the analysis of their effects on the COX-2 enzyme and testing for in vivo analgesic and anti-inflammatory activity (Letters in Drug Design & Discovery, 2022).
Other Synthesis Applications
- Synthesis of Various Bioactive Molecules : This compound has been a key reactant in the synthesis of a range of bioactive molecules, including those with antioxidant and antimicrobial properties (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Eigenschaften
IUPAC Name |
2-chloro-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHQTTKUMFDVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937974 | |
| Record name | 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone | |
CAS RN |
17133-48-1 | |
| Record name | Indoline, 1-(chloroacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017133481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17133-48-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-CHLOROACETYL)INDOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

